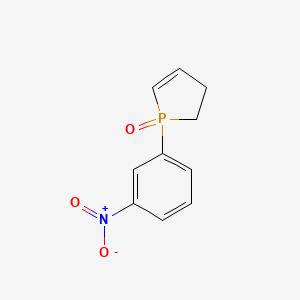
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide is a chemical compound with the molecular formula C10H10NO3P and a molecular weight of 223.165061 g/mol . This compound is characterized by the presence of a phosphole ring, which is a five-membered ring containing one phosphorus atom. The compound also features a nitrophenyl group attached to the phosphole ring, contributing to its unique chemical properties .
Preparation Methods
The synthesis of 1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide typically involves the reaction of appropriate phosphole precursors with nitrophenyl reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction. Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide involves its interaction with molecular targets and pathways within cells. The nitrophenyl group can participate in electron transfer reactions, while the phosphole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide can be compared with other similar compounds, such as:
1H-Phosphole, 2,3-dihydro-1-(4-nitrophenyl)-, 1-oxide: This compound has a nitrophenyl group attached at a different position on the phosphole ring, leading to different chemical properties.
1H-Phosphole, 2,3-dihydro-1-(3-aminophenyl)-, 1-oxide: This compound features an amino group instead of a nitro group, resulting in different reactivity and applications.
1H-Phosphole, 2,3-dihydro-1-(3-methylphenyl)-, 1-oxide:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
CAS No. |
195317-22-7 |
|---|---|
Molecular Formula |
C10H10NO3P |
Molecular Weight |
223.16 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C10H10NO3P/c12-11(13)9-4-3-5-10(8-9)15(14)6-1-2-7-15/h1,3-6,8H,2,7H2 |
InChI Key |
PKEFSZPWSLJMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(C=C1)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane](/img/structure/B12571908.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
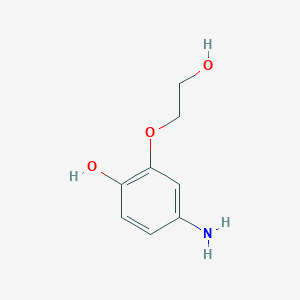
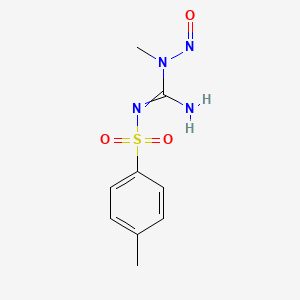
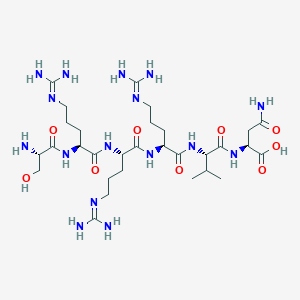
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
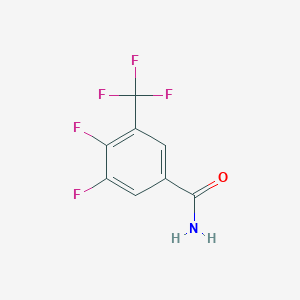
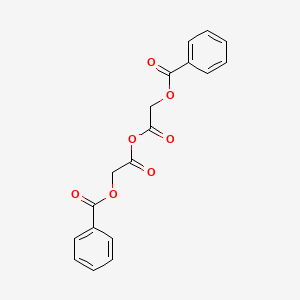
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)

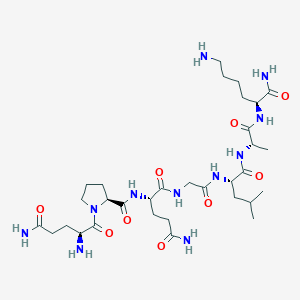

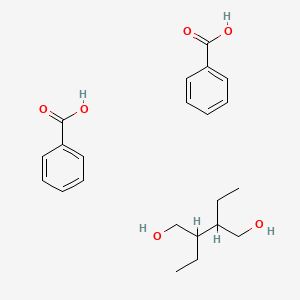
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
